REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1.[H-].[Na+].[CH:13]([Si:16](Cl)([CH:20]([CH3:22])[CH3:21])[CH:17]([CH3:19])[CH3:18])([CH3:15])[CH3:14]>C1COCC1>[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([Si:16]([CH:20]([CH3:22])[CH3:21])([CH:17]([CH3:19])[CH3:18])[CH:13]([CH3:15])[CH3:14])[CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=N1)NC=C2
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Name
|
|
Quantity
|
0.315 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
1.67 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)[Si](C(C)C)(C(C)C)Cl
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred for 1 hr
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
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The mixture was continued stirring at 0° C. under N2 for 2 hr
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
quenched with H2O (40 mL)
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Type
|
EXTRACTION
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Details
|
extracted with Et2O (100 mL)
|
Type
|
CUSTOM
|
Details
|
After separation
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Type
|
WASH
|
Details
|
the organic phase was washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated on rotary vacuo
|
Type
|
CUSTOM
|
Details
|
purified on Biotage Flash Collector
|
Type
|
WASH
|
Details
|
eluting with 15˜30% EtOAc/Hexanes (600 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |